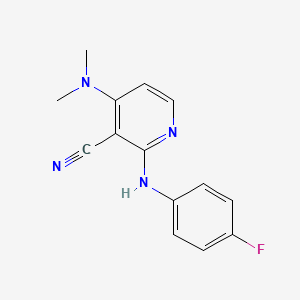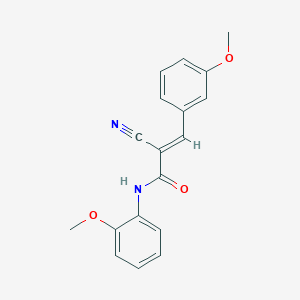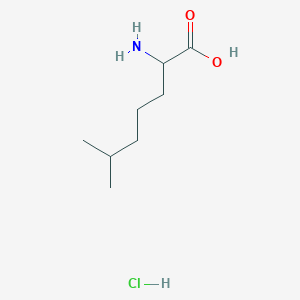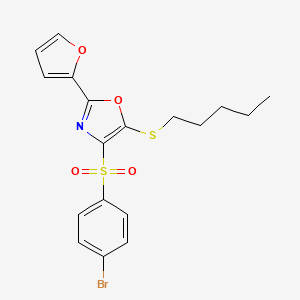![molecular formula C13H18N4O B2419401 N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide CAS No. 2411253-58-0](/img/structure/B2419401.png)
N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide, also known as JNJ-40411813, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound belongs to the class of piperidine derivatives and has been shown to have promising effects in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide is not fully understood, but it is believed to act on various molecular targets in the body. One of the proposed mechanisms of action is through the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide can increase the levels of endocannabinoids in the body, which can have various physiological effects. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors in the body, which can contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide are diverse and depend on the specific disease model and experimental conditions. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and can prevent the loss of dopaminergic neurons. In cancer, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has been shown to have anti-tumor effects and can inhibit the growth of cancer cells. In pain management, this compound has been shown to have analgesic effects and can reduce pain in animal models. Additionally, this compound has been shown to have anti-inflammatory effects and can modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide in lab experiments is its high potency and selectivity for its molecular targets. This compound has been optimized for its purity and yield, which makes it suitable for use in various experimental conditions. Additionally, this compound has been shown to have low toxicity and can be administered in various forms, including oral and intravenous. One of the limitations of using this compound in lab experiments is its limited availability and high cost. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the experimental results.
Direcciones Futuras
There are several future directions for the research on N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide. One of the areas that require further investigation is the exact mechanism of action of this compound. By understanding the molecular targets and pathways involved, researchers can optimize the therapeutic potential of this compound. Additionally, further studies are needed to explore the potential of this compound in various disease models, including neurodegenerative diseases, cancer, and pain management. Finally, the development of novel drug formulations and delivery methods can enhance the efficacy and safety of this compound for clinical use.
Métodos De Síntesis
The synthesis of N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide involves the reaction of 1-(2-bromoethyl)-4-methylpiperidine with 2-cyanopyrimidine in the presence of a base. The resulting intermediate is then treated with propargylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
Aplicaciones Científicas De Investigación
N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has shown promising results in various preclinical studies, and its potential therapeutic benefits have been explored in several disease models. Some of the areas where this compound has been studied include neurodegenerative diseases, cancer, and pain management. In neurodegenerative diseases, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has been shown to have neuroprotective effects and can prevent the loss of dopaminergic neurons in Parkinson's disease models. In cancer, this compound has been shown to have anti-tumor effects and can inhibit the growth of cancer cells. In pain management, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has been shown to have analgesic effects and can reduce pain in animal models.
Propiedades
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-2-12(18)16-9-11-5-3-8-17(10-11)13-14-6-4-7-15-13/h2,4,6-7,11H,1,3,5,8-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNQHOBOEBUCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCN(C1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,5-dimethoxyphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2419318.png)


![[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2419323.png)
![2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2419324.png)

![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)
![Methyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2419329.png)
![N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2419330.png)
![5,6-Dimethyl-3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2419334.png)
![2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2419335.png)


![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2419341.png)